molecular formula C9H21ClN2O2 B558242 Boc-4-amino-L-phenylalanine CAS No. 55533-24-9

Boc-4-amino-L-phenylalanine

Cat. No.: B558242
CAS No.: 55533-24-9
M. Wt: 280,32 g/mole
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
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Description

Boc-4-amino-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and as an intermediate in the synthesis of biotinylated amino acids . Its molecular formula is C14H20N2O4, and it appears as a white to off-white powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-4-amino-L-phenylalanine can be synthesized from L-phenylalanine through a series of chemical reactions. One common method involves the protection of the amino group of L-phenylalanine with a Boc group. The process typically includes the following steps :

  • Dissolve L-phenylalanine in water and add sodium hydroxide.
  • Add tert-butyl alcohol and di-tert-butyl dicarbonate dropwise to the solution.
  • Stir the mixture overnight at room temperature.
  • Extract the product using ethyl ether and purify it by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Boc-4-amino-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-4-amino-L-phenylalanine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine :

Mechanism of Action

The mechanism of action of Boc-4-amino-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or biological activity .

Comparison with Similar Compounds

Uniqueness: Boc-4-amino-L-phenylalanine is unique due to its amino group, which allows for a wide range of chemical modifications and applications in peptide synthesis. Its versatility and stability under various reaction conditions make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

(2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVQEZKACRLDP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375793
Record name 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55533-24-9
Record name 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-Boc-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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